REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:19]=[C:18]([F:20])[C:17]([F:21])=[CH:16][C:15]=1[Br:22].[C:23](=[O:25])=[O:24]>C1COCC1.CCOCC>[Br:22][C:15]1[C:14]([F:13])=[C:19]([C:18]([F:20])=[C:17]([F:21])[CH:16]=1)[C:23]([OH:25])=[O:24]
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
8.89 g
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
16.88 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=C1)F)F)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred under N2 at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred under N2 at -78°
|
Type
|
CUSTOM
|
Details
|
When the CO2 evaporated the slurry
|
Type
|
WASH
|
Details
|
was washed with dilute HCl (1M, 200 mL) and water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted with dilute NaOH (0.5M, 2×100 mL)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water (100 mL), saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4) The solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=C(C1)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.25 g | |
YIELD: PERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |